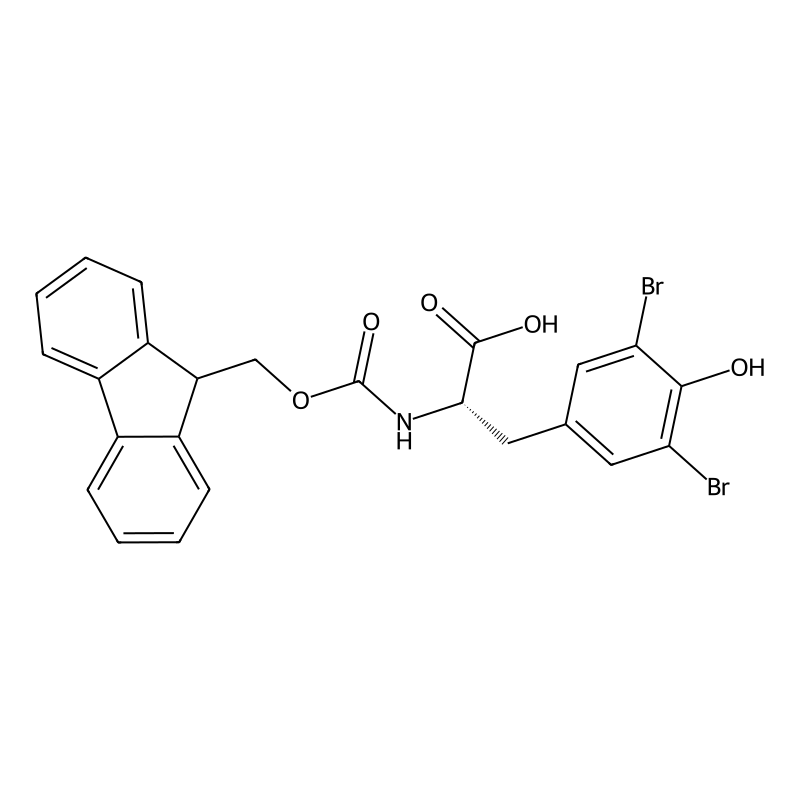

Fmoc-3,5-dibromo-L-tyrosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

Fmoc-3,5-dibromo-L-tyrosine is a key building block used in the synthesis of peptides and proteins. The Fmoc (Fluorenylmethoxycarbonyl) group acts as a protecting group for the amino group of the tyrosine residue, allowing for the selective formation of peptide bonds with other amino acids. The presence of two bromine atoms at the 3 and 5 positions of the tyrosine ring introduces unique properties to the resulting peptide. These properties can include:

- Increased hydrophobicity: The bromine atoms are more hydrophobic (water-repelling) than the hydrogen atoms they replace, which can influence the overall folding and interactions of the peptide within a biological system [].

- Altered reactivity: The bromine atoms can participate in various chemical reactions, allowing for further modifications or conjugation of the peptide with other molecules [].

These features make Fmoc-3,5-dibromo-L-tyrosine a valuable tool for researchers studying protein function, structure, and interactions.

Studying Protein Modifications:

Naturally occurring modifications of the amino acid tyrosine, such as bromination, play a role in various biological processes. Fmoc-3,5-dibromo-L-tyrosine can be used as a model compound to investigate the effects of these modifications on protein function. By incorporating Fmoc-3,5-dibromo-L-tyrosine into synthetic peptides, researchers can study how the presence of bromine atoms affects:

- Protein folding and stability: Bromination can alter the folding pattern and stability of a protein, potentially affecting its function [].

- Enzyme activity: The presence of bromine atoms near the active site of an enzyme might influence its catalytic activity [].

- Protein-protein interactions: Bromination can alter the way a protein interacts with other molecules, including other proteins, potentially impacting cellular signaling pathways [].

Fmoc-3,5-dibromo-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by the presence of bromine substituents at the 3 and 5 positions of the aromatic ring. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group. Its molecular formula is C24H19Br2NO5, and it has a molecular weight of 561.2 g/mol. The Fmoc group can be removed under mild acidic conditions, making this compound particularly useful in solid-phase peptide synthesis (SPPS) .

Fmoc-3,5-dibromo-L-tyrosine itself doesn't have a known biological mechanism of action. Its primary function is as a building block to create modified peptides with potential therapeutic or research applications. The incorporated bromine atoms can influence the peptide's conformation, stability, and interaction with other molecules depending on the specific peptide sequence [].

Synthesis of Fmoc-3,5-dibromo-L-tyrosine typically involves several steps:

- Bromination: L-tyrosine is brominated at the 3 and 5 positions using brominating agents.

- Fmoc Protection: The amino group is protected by reacting the dibrominated L-tyrosine with Fmoc chloride in a suitable solvent like dimethylformamide.

- Purification: The product is purified using techniques such as column chromatography.

This multi-step process ensures that the final product retains the desired functional groups for subsequent reactions .

Fmoc-3,5-dibromo-L-tyrosine finds applications primarily in:

- Peptide Synthesis: It is used as a building block in solid-phase peptide synthesis due to its protective Fmoc group.

- Chemical Biology: It can be utilized in studies involving tyrosine modifications and interactions with proteins.

- Drug Development: Potentially useful in creating novel compounds that target specific biological pathways influenced by tyrosine derivatives .

Several compounds share structural similarities with Fmoc-3,5-dibromo-L-tyrosine:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| L-Tyrosine | Unmodified amino acid | Precursor for neurotransmitters |

| 3-Bromo-L-tyrosine | Bromination at position 3 only | Less steric hindrance compared to dibrominated form |

| 5-Bromo-L-tyrosine | Bromination at position 5 only | Similar to above but targets different reactivity |

| Fmoc-L-Tyrosine | Fmoc protected L-Tyrosine without bromination | Simpler structure focusing on protection |

Fmoc-3,5-dibromo-L-tyrosine is unique due to its dual bromination and the protective Fmoc group, which allows for specific reactivity patterns not present in simpler derivatives .

Crystal Structure Characteristics

Fmoc-3,5-dibromo-L-tyrosine exhibits distinctive crystallographic properties that distinguish it from other halogenated amino acid derivatives. The compound crystallizes as white crystals with a melting point range of 184-193°C [1], demonstrating enhanced thermal stability compared to its non-halogenated counterpart. The molecular formula C₂₄H₁₉Br₂NO₅ with a molecular weight of 561.20-561.23 g/mol [1] [2] represents a significant modification to the parent tyrosine structure through both Fmoc protection and dibromination.

Halogen Bonding Networks and Intermolecular Interactions

The presence of two bromine atoms at the 3 and 5 positions of the tyrosine aromatic ring creates multiple sites for halogen bonding (XB) interactions [3]. Based on established halogen bonding principles, bromine atoms in Fmoc-3,5-dibromo-L-tyrosine are expected to participate in directional noncovalent interactions following the strength hierarchy F << Cl < Br < I [3]. The compound's dual bromination pattern significantly enhances its potential for forming halogen-bonding networks compared to mono-halogenated derivatives.

Research on related Fmoc-halogenated amino acids demonstrates that halogen bonding strength increases with halogen atom polarizability [3]. In the context of Fmoc-3,5-dibromo-L-tyrosine, the two bromine substituents create σ-hole regions with positive electrostatic potential along the C-Br bond extensions [3]. These regions interact linearly with nucleophilic sites, typically maintaining C-Br- - - O angles between 152-180° [3]. The typical halogen bond distances for Br- - - O interactions range from 2.97 to 3.2 Å, which are significantly shorter than the sum of van der Waals radii [3].

Crystal Packing and Molecular Organization

Studies of related compounds indicate that halogenation substantially influences crystal packing arrangements . The diiodo substitution in similar compounds increases molecular packing density due to halogen bonding interactions between halogen atoms and carbonyl groups . This enhanced packing density translates to improved mechanical and thermal properties of the crystalline material [3].

The crystal structure of Fmoc-3,5-dibromo-L-tyrosine is anticipated to exhibit a complex network of both hydrogen bonding and halogen bonding interactions. The Fmoc protecting group contributes aromatic π-π stacking interactions [5], while the carboxylic acid and amide functionalities participate in hydrogen bonding networks. The bromine atoms serve as both halogen bond donors through their σ-holes and potential hydrogen bond acceptors through their electron-rich equatorial regions [3].

Comparative Crystallographic Analysis

Analysis of the related compound 3,5-dibromo-L-tyrosine reveals a melting point of 243-246°C [6], which is significantly higher than the Fmoc-protected derivative. This difference reflects the influence of the bulky Fmoc protecting group on crystal packing efficiency. The free amino acid likely adopts more compact crystal arrangements due to stronger intermolecular hydrogen bonding between amino and carboxyl groups.

Nuclear Magnetic Resonance (NMR) Spectral Fingerprinting

Proton NMR Characteristics

The ¹H NMR spectrum of Fmoc-3,5-dibromo-L-tyrosine exhibits characteristic signatures that reflect both the Fmoc protecting group and the dibrominated aromatic system. The Fmoc group contributes distinct signals including the fluorenyl methylene protons appearing as a characteristic pattern around 4.2-4.4 ppm [7]. The aromatic protons from both the fluorenyl rings and the modified tyrosine residue appear in the 6.8-7.8 ppm region [7].

The dibromination pattern at positions 3 and 5 of the tyrosine ring creates a unique aromatic substitution pattern. Unlike the parent tyrosine, which exhibits an AA'BB' pattern for its aromatic protons, the 3,5-dibromo substitution results in only two aromatic protons on the tyrosine ring (at positions 2 and 6), appearing as a singlet due to symmetry. This distinctive pattern serves as a clear diagnostic feature for confirming the substitution pattern.

Carbon-13 NMR Signatures

The ¹³C NMR spectrum provides detailed structural information about the carbon framework. The aromatic carbons appear in the 110-160 ppm region, with the brominated carbons exhibiting characteristic downfield shifts due to the electron-withdrawing nature of bromine substituents [8]. The carbonyl carbons from both the Fmoc carbamate (approximately 156 ppm) and the amino acid carboxyl group (approximately 172 ppm) appear as distinct signals [7].

The influence of bromine substitution on the aromatic carbon chemical shifts is particularly pronounced. The carbons directly bonded to bromine (C-3 and C-5) appear significantly downfield compared to their positions in unsubstituted tyrosine. The quaternary carbon bearing the hydroxyl group (C-4) also experiences substantial electronic perturbation due to the flanking bromine atoms.

NMR-Based Purity Assessment

Commercial suppliers report that Fmoc-3,5-dibromo-L-tyrosine exhibits NMR spectra consistent with its proposed structure [9]. The compound typically achieves purity levels exceeding 98% as determined by HPLC analysis [1] [9], with NMR spectroscopy serving as a complementary analytical tool for structure confirmation and purity assessment.

The integration ratios in ¹H NMR spectra provide quantitative information about molecular composition. The expected integration pattern includes the Fmoc aromatic region (multiple protons), the characteristic Fmoc methylene (2H), the amino acid α-proton (1H), the aromatic protons on the modified tyrosine ring (2H), and the methylene bridge connecting the aromatic ring to the amino acid backbone (2H).

Mass Spectrometric Profiling and Purity Assessment

Molecular Ion Characterization

Mass spectrometric analysis of Fmoc-3,5-dibromo-L-tyrosine reveals characteristic molecular ion peaks that confirm its molecular composition. The expected molecular ion [M+H]⁺ appears at m/z 561-562, while the sodium adduct [M+Na]⁺ is observed at m/z 583-584 [10]. These mass spectral data provide unambiguous confirmation of the molecular formula C₂₄H₁₉Br₂NO₅.

Isotope Pattern Analysis

A distinctive feature of mass spectrometric analysis is the characteristic bromine isotope pattern. Bromine exists naturally as two isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). For compounds containing two bromine atoms, this results in a characteristic three-peak pattern in the molecular ion cluster with intensity ratios of approximately 1:2:1, separated by 2 mass units. This isotope pattern serves as a definitive fingerprint for dibrominated compounds and provides high confidence in structural assignment.

Fragmentation Patterns and Structural Elucidation

Mass spectrometric fragmentation studies reveal characteristic loss patterns that support structural assignments. Common fragmentations include the loss of the Fmoc protecting group, resulting in fragments corresponding to the dibrominated tyrosine residue. The stability of the aromatic bromine substituents means they typically remain attached during standard fragmentation conditions, providing diagnostic fragments at predictable mass-to-charge ratios.

Purity Determination and Quality Control

Mass spectrometry serves as a critical tool for purity assessment and quality control. High-resolution mass spectrometry can detect impurities at very low levels and distinguish between closely related compounds that might be present as synthetic byproducts. The characteristic isotope pattern of dibrominated compounds also aids in detecting mono-brominated impurities that might arise from incomplete halogenation reactions.

Commercial suppliers utilize mass spectrometry in conjunction with HPLC to ensure product purity exceeding 98% [1] [9]. The combination of these analytical techniques provides comprehensive characterization of both chemical purity and structural integrity.

Analytical Method Development

The unique mass spectral properties of Fmoc-3,5-dibromo-L-tyrosine enable the development of specific analytical methods for its detection and quantification. The distinctive molecular weight and isotope pattern allow for selective monitoring even in complex biological or synthetic matrices. This analytical capability is particularly valuable for monitoring peptide synthesis reactions where the compound serves as a building block.